methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using a palladium-catalyzed Larock indole synthesis.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted indazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the indazole derivative with a boronic acid.
Scientific Research Applications
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-1-propan-2-ylindazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-fluoro-1-propan-2-ylindazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling, providing access to a wide range of derivatives . The bromine atom also influences the compound’s reactivity and biological activity compared to its chloro and fluoro analogs .
Biological Activity
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate (CAS #: 1190322-47-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₉H₇BrN₂O₂ |
Molecular Weight | 255.068 g/mol |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 399.7 ± 22.0 °C |
Flash Point | 195.5 ± 22.3 °C |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their catalytic activity.
- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that lead to therapeutic effects.
- DNA/RNA Interference : The compound may bind to nucleic acids, affecting replication and transcription processes.
Molecular Targets and Pathways
The following are key molecular targets associated with this compound:
Target Type | Specific Targets |
---|---|
Enzymes | Kinases, proteases, oxidoreductases |
Receptors | G-protein coupled receptors (GPCRs) |
Pathways | Apoptosis, cell cycle regulation |
Medicinal Chemistry
This compound serves as a key intermediate in synthesizing various pharmacologically active compounds, including:
- Anti-inflammatory agents
- Anticancer drugs
- Antimicrobial agents
Case Studies
- Dopamine Receptor Agonism : Research has shown that related indazole derivatives can act as selective agonists for dopamine receptors, which are crucial in treating neurological disorders. For instance, compounds similar to this compound have demonstrated potent agonistic activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation .
- Kinase Inhibition : Studies indicate that indazole derivatives exhibit inhibitory activity against various kinases, which are vital in cancer progression and treatment. The compound's structural features may enhance its selectivity and potency against specific kinase targets .
Research Findings
Recent studies have highlighted the potential of this compound in various biological applications:
- It has been utilized as a probe in chemical biology to study enzyme activities and protein interactions.
- The compound shows promise in pharmaceutical development targeting infectious diseases due to its biological activities.
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3 |
InChI Key |
ZOIXBPGCVGDRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC |
Origin of Product |
United States |
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